molecular formula C10H14N2O3 B1399579 Methyl 2-(oxan-4-YL)-1H-imidazole-4-carboxylate CAS No. 1250150-10-7

Methyl 2-(oxan-4-YL)-1H-imidazole-4-carboxylate

Cat. No.: B1399579
CAS No.: 1250150-10-7
M. Wt: 210.23 g/mol
InChI Key: STLRLEPDICMOTE-UHFFFAOYSA-N
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Description

Methyl 2-(oxan-4-YL)-1H-imidazole-4-carboxylate is a heterocyclic compound that features an imidazole ring fused with an oxane (tetrahydropyran) ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(oxan-4-YL)-1H-imidazole-4-carboxylate typically involves the condensation of an oxane derivative with an imidazole precursor. One common method involves the reaction of 2-(oxan-4-YL)amine with methyl 4-formylimidazole-5-carboxylate under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(oxan-4-YL)-1H-imidazole-4-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where nucleophiles such as amines or thiols replace existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at low temperatures.

    Substitution: Amines or thiols in the presence of a base like triethylamine at elevated temperatures.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted imidazole derivatives with various functional groups.

Scientific Research Applications

Methyl 2-(oxan-4-YL)-1H-imidazole-4-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 2-(oxan-4-YL)-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. In receptor-mediated pathways, it can act as an agonist or antagonist, influencing cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(oxan-4-YL)-1H-benzimidazole-4-carboxylate: Similar structure but with a benzimidazole ring.

    Methyl 2-(oxan-4-YL)-1H-pyrimidine-4-carboxylate: Contains a pyrimidine ring instead of an imidazole ring.

    Methyl 2-(oxan-4-YL)-1H-pyrazole-4-carboxylate: Features a pyrazole ring.

Uniqueness

Methyl 2-(oxan-4-YL)-1H-imidazole-4-carboxylate is unique due to its specific combination of an oxane ring and an imidazole ring, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

methyl 2-(oxan-4-yl)-1H-imidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-14-10(13)8-6-11-9(12-8)7-2-4-15-5-3-7/h6-7H,2-5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STLRLEPDICMOTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(N1)C2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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